

Ferrous ammonium sulfate as a reference material for iron analysis

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Compound of Interest

Compound Name: Ferrous ammonium sulfate

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Ferrous Ammonium Sulfate: A Comparative Guide for Iron Analysis

For Researchers, Scientists, and Drug Development Professionals

Ferrous ammonium sulfate, commonly known as Mohr's salt, is a widely utilized primary standard in analytical chemistry for the determination of iron content. Its stability, high purity, and resistance to oxidation make it a reliable reference material for various analytical techniques, including titration and spectrophotometry.^[1] This guide provides a comprehensive comparison of **ferrous ammonium sulfate** with other common iron standards, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate reference material for their specific analytical needs.

Comparison of Iron Reference Materials

The choice of a primary standard is critical for achieving accurate and precise results in iron analysis. While **ferrous ammonium sulfate** is a popular choice, other materials such as high-purity iron wire and certified reference material (CRM) solutions offer distinct advantages. The following table summarizes the key characteristics of these primary standards.

Property	Ferrous Ammonium Sulfate (Mohr's Salt)	High-Purity Iron Wire	Certified Reference Material (CRM) Iron Solution
Purity	Typically $\geq 98.5\%$ (ACS Grade)[2]	$\geq 99.9\%$	Certified value with stated uncertainty (e.g., 10.025 ± 0.022 mg/g for NIST SRM 3126a)[3]
Stability	Good; more stable against air oxidation than ferrous sulfate.[1]	Excellent	Excellent; typically stable for a long period when stored properly.[3]
Hygroscopic	No	No	N/A (solution)
Ease of Use	Easy to weigh and dissolve.	Requires careful cleaning and dissolution, which can be time-consuming.	Very easy to use for preparing dilutions.
Traceability	Traceable to national standards through proper analytical procedures.	Traceable to national standards.	Directly traceable to SI units through a certified value provided by a metrological institute like NIST.[3][4]
Cost	Relatively low.	Moderate.	High.

Experimental Protocols

Accurate iron analysis relies on well-defined and meticulously executed experimental protocols. This section provides detailed methodologies for two common analytical techniques using **ferrous ammonium sulfate** as the primary standard.

Standardization of Potassium Permanganate (KMnO₄) Solution by Titration

This protocol outlines the standardization of a potassium permanganate solution, a common titrant in redox titrations, using a standard solution of **ferrous ammonium sulfate**.

Materials:

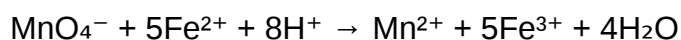
- **Ferrous ammonium sulfate** hexahydrate ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- Potassium permanganate (KMnO_4)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled or deionized water
- Volumetric flasks (250 mL and 1000 mL)
- Pipette (25 mL)
- Burette (50 mL)
- Erlenmeyer flasks (250 mL)
- Analytical balance

Procedure:

- Preparation of 0.1 M Standard **Ferrous Ammonium Sulfate** Solution:
 - Accurately weigh approximately 9.8 g of **ferrous ammonium sulfate** hexahydrate.
 - Dissolve the weighed salt in a beaker containing about 200 mL of distilled water and 20 mL of 1 M sulfuric acid. The acid is added to prevent the hydrolysis of the ferrous salt and to inhibit air oxidation.[5]
 - Quantitatively transfer the solution to a 250 mL volumetric flask.
 - Dilute to the mark with distilled water, stopper, and mix thoroughly by inverting the flask several times.
- Titration:

- Rinse and fill the burette with the potassium permanganate solution of unknown concentration.
- Pipette 25.00 mL of the standard **ferrous ammonium sulfate** solution into a 250 mL Erlenmeyer flask.
- Add approximately 20 mL of 1 M sulfuric acid to the Erlenmeyer flask.
- Titrate the **ferrous ammonium sulfate** solution with the potassium permanganate solution from the burette. The permanganate solution is added dropwise while constantly swirling the flask.
- The endpoint is reached when a faint, permanent pink color persists in the solution for at least 30 seconds. This indicates that all the Fe^{2+} has been oxidized to Fe^{3+} .
- Repeat the titration at least three times to obtain concordant results.

Reaction:



Spectrophotometric Determination of Iron

This protocol describes the determination of iron concentration using a UV-Vis spectrophotometer, with calibration standards prepared from **ferrous ammonium sulfate**. The method is based on the formation of a colored complex between ferrous iron and a complexing agent, such as 1,10-phenanthroline or 2,2'-bipyridyl.[\[6\]](#)

Materials:

- **Ferrous ammonium sulfate** hexahydrate
- Hydroxylamine hydrochloride solution (10% w/v)
- 1,10-phenanthroline solution (0.1% w/v in ethanol)
- Sodium acetate buffer solution (pH 4.5)

- Concentrated hydrochloric acid (HCl)
- Distilled or deionized water
- Volumetric flasks (100 mL and 1000 mL)
- Pipettes (various sizes)
- UV-Vis spectrophotometer and cuvettes

Procedure:

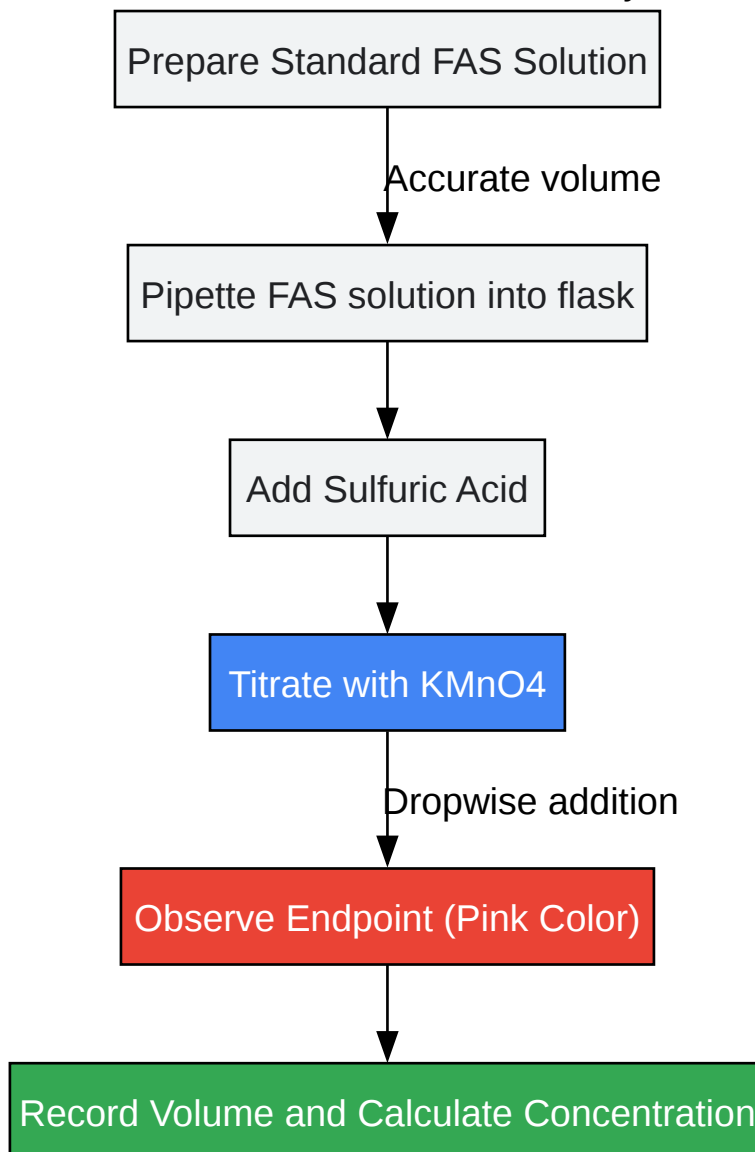
- Preparation of a Standard Iron Stock Solution (e.g., 100 ppm):
 - Accurately weigh 0.7022 g of **ferrous ammonium sulfate** hexahydrate.
 - Dissolve it in a 1000 mL volumetric flask containing about 500 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.
 - Dilute to the mark with distilled water and mix thoroughly. This solution contains 100 mg/L (100 ppm) of iron.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards (e.g., 1, 2, 3, 4, and 5 ppm) by diluting appropriate volumes of the stock solution into 100 mL volumetric flasks.
 - To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe^{3+} to Fe^{2+} .
 - Add 10 mL of the 1,10-phenanthroline solution to form the colored complex.
 - Add 8 mL of the sodium acetate buffer solution to maintain the optimal pH for color development.
 - Dilute each standard to the 100 mL mark with distilled water and mix well. Allow the color to develop for at least 10 minutes.

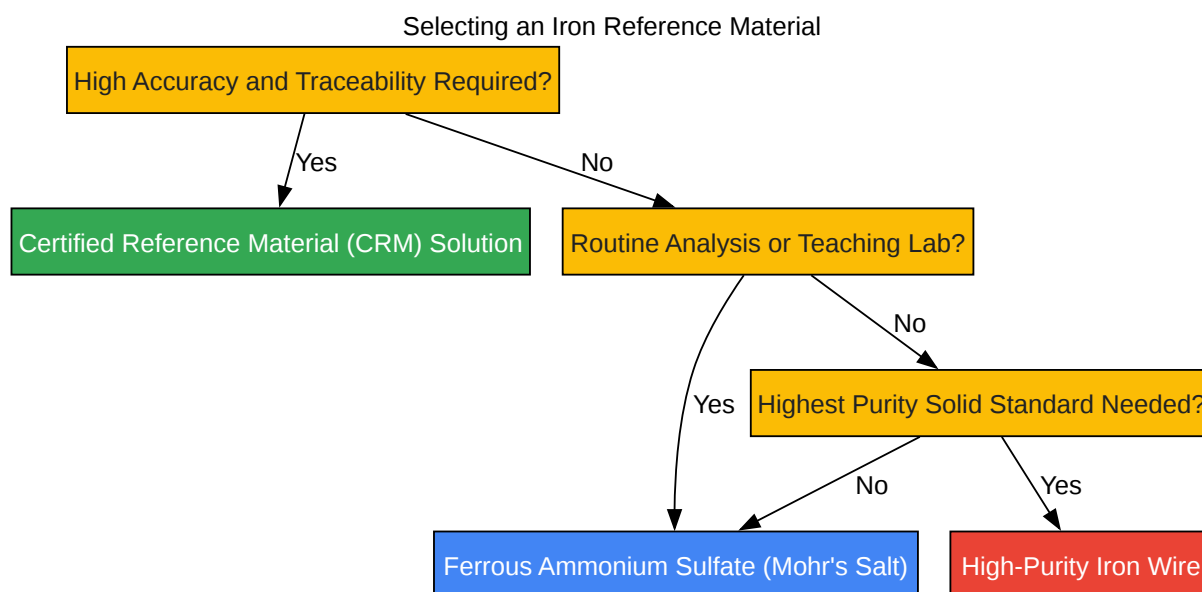
- Measurement:
 - Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for the iron-phenanthroline complex (approximately 510 nm).
 - Use a blank solution (containing all reagents except iron) to zero the instrument.
 - Measure the absorbance of each calibration standard and the unknown sample.
 - Construct a calibration curve by plotting absorbance versus iron concentration.
 - Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental Workflow for Titrimetric Iron Analysis

Workflow for Titrimetric Iron Analysis





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